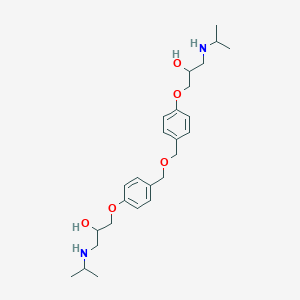

Bisoprolol EP Impurity D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Bisoprolol EP Impurity D involves several steps. One method includes dissolving Bisoprolol in a solvent, adding alkali and p-methoxybenzyl chloride, and reacting to obtain an intermediate . Another method involves using 4-hydroxybenzylalcohol as a raw material, which undergoes etherification with 2-isopropoxyethanol using ytterbium (III) trifluoromethanesulfonate as a catalyst . These synthetic methodologies are useful for the preparation of related compounds and analogues of Bisoprolol .

Chemical Reactions Analysis

Bisoprolol EP Impurity D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bisoprolol EP Impurity D is primarily used in pharmaceutical research. It is useful in product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing, quality control, method validation, and stability studies . It is also used in the identification of unknown impurities and the assessment of genotoxic potential .

Mechanism of Action

Bisoprolol EP Impurity D, like Bisoprolol, acts by blocking the action of adrenaline on beta-1 receptors. This results in the slowing down of the heart rate and stabilization of heart rhythm . Bisoprolol is a cardioselective beta-1 adrenergic blocking agent that prevents myocardial infarction and heart failure and treats mild to moderate hypertension . It selectively blocks beta-1 adrenergic receptors with little or no effect on beta-2 receptors at doses less than or equal to 20 milligrams .

Comparison with Similar Compounds

Bisoprolol EP Impurity D can be compared with other related compounds of Bisoprolol, such as:

Bisoprolol Ph.Eur impurity-C: 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol)

Bisoprolol Ph.Eur impurity-F: (±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol

Bisoprolol Ph.Eur impurity-T: (±) 4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde

Bisoprolol Ph.Eur impurity-U: (±) 5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one

These compounds are synthesized using similar methodologies and have their structures well established by modern analytical techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .

Properties

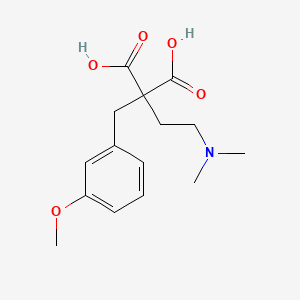

CAS No. |

1225195-71-0 |

|---|---|

Molecular Formula |

C26H40N2O5 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

1-[4-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxymethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C26H40N2O5/c1-19(2)27-13-23(29)17-32-25-9-5-21(6-10-25)15-31-16-22-7-11-26(12-8-22)33-18-24(30)14-28-20(3)4/h5-12,19-20,23-24,27-30H,13-18H2,1-4H3 |

InChI Key |

BYAZPNNCYCDQBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCC2=CC=C(C=C2)OCC(CNC(C)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)